

commercial availability and purity of 10-Undecenyl acetate for research

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Compound of Interest

Compound Name: 10-Undecenyl acetate

Cat. No.: B091539

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A Technical Guide to 10-Undecenyl Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity, and primary research applications of **10-Undecenyl acetate**. This document details its utility as a versatile precursor in the synthesis of insect pheromones, providing key experimental protocols. Furthermore, it outlines the principles of behavioral bioassays for synthesized pheromones and illustrates the fundamental insect olfactory signaling pathway.

Commercial Availability and Purity of 10-Undecenyl Acetate

10-Undecenyl acetate is readily available from a variety of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is generally high, making it suitable for sensitive synthetic applications. For research purposes, it is crucial to select a grade with a purity that matches the requirements of the intended application. Below is a summary of typical commercial offerings.

Supplier	Stated Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Alfa Chemistry	99%+	112-19-6	C ₁₃ H ₂₄ O ₂	212.35
Parchem	98.00 to 100.00 %	112-19-6	C ₁₃ H ₂₄ O ₂	212.33
Sapphire Bioscience	>99%	112-19-6	C ₁₃ H ₂₄ O ₂	212.33
The Good Scents Company	≥98.0%	112-19-6	C ₁₃ H ₂₄ O ₂	-
MOLBASE	95% - 99%	112-19-6	C ₁₃ H ₂₄ O ₂	212.33

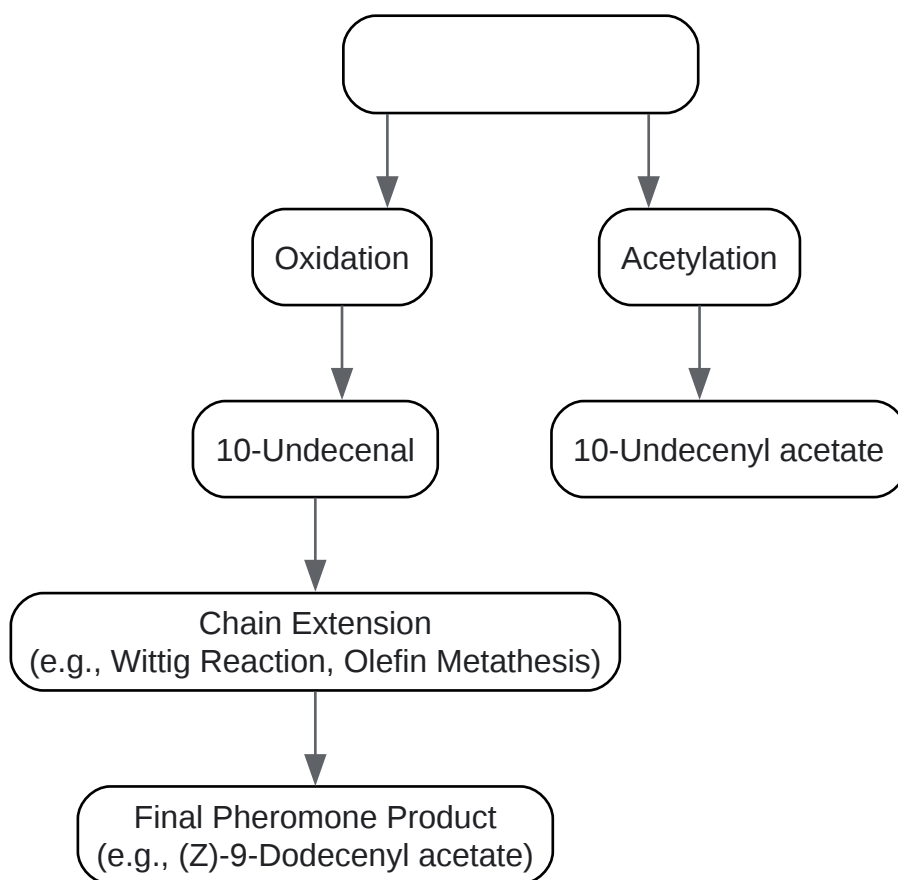
Note: The information in this table is based on publicly available data from supplier websites and may vary. It is recommended to request a certificate of analysis (CoA) from the supplier for batch-specific purity data.

Application in Insect Pheromone Synthesis

The primary application of **10-Undecenyl acetate** in a research context is as a starting material or intermediate in the synthesis of various insect sex pheromones, particularly those of lepidopteran species.^[1] Its bifunctional nature, possessing a terminal double bond and an acetate group (or its precursor alcohol), allows for a range of chemical modifications to construct the carbon chains and specific functionalities of target pheromone molecules.^[1]

General Synthetic Workflow

The synthesis of more complex pheromones from **10-Undecenyl acetate** or its precursor, 10-undecen-1-ol, typically involves a series of key chemical transformations. A generalized workflow is depicted below.



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Caption: General synthetic routes from 10-Undecen-1-ol/acetate.

Key Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of insect pheromones, starting from 10-undecen-1-ol, the immediate precursor to **10-Undecenyl acetate**.

Protocol 1: Direct Acetylation of 10-Undecen-1-ol[1]

This protocol describes the straightforward conversion of 10-undecen-1-ol to **10-Undecenyl acetate**.

- Materials: 10-Undecen-1-ol, acetic anhydride, pyridine (or a catalytic amount of a strong acid like sulfuric acid), ethyl acetate, saturated sodium carbonate solution, brine, and anhydrous magnesium sulfate.

- Procedure:
 - Combine 10-undecen-1-ol and acetic anhydride in a round-bottom flask.
 - Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.
 - Heat the mixture with stirring (e.g., to 60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After cooling to room temperature, dilute the mixture with ethyl acetate.
 - Carefully neutralize the excess acid by washing with a saturated sodium carbonate solution.
 - Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solution under reduced pressure to obtain the crude **10-Undecenyl acetate**.
 - If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Oxidation of 10-Undecen-1-ol to 10-Undecenal^[1]

This protocol is a crucial step for subsequent chain-extension reactions.

- Materials: 10-Undecen-1-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), diethyl ether, and silica gel.
- Procedure:
 - In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.
 - Dissolve 10-Undecen-1-ol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.
 - Monitor the reaction by TLC; it is typically complete within 2-3 hours.

- Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
- Concentrate the filtrate under reduced pressure to yield 10-undecenal.

Protocol 3: Chain Extension via Wittig Reaction^[1]

This protocol is a classic method to form a new carbon-carbon double bond with stereochemical control, essential for the synthesis of many Z-isomer pheromones.

- Materials: An appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., potassium tert-butoxide), anhydrous tetrahydrofuran (THF), 10-undecenal, saturated ammonium chloride solution, and diethyl ether.
- Procedure:
 - In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
 - Cool the suspension to 0 °C and slowly add the strong base (1.1 equivalents). Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).
 - Cool the ylide solution to -78 °C (dry ice/acetone bath).
 - Slowly add a solution of 10-undecenal (1.0 equivalent) in anhydrous THF dropwise.
 - After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
 - Quench the reaction by adding a saturated ammonium chloride solution.
 - Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
 - Purify the crude product by column chromatography on silica gel.

Protocol 4: Chain Extension via Olefin Metathesis

Olefin metathesis is a powerful, modern alternative for the formation of carbon-carbon double bonds. Cross-metathesis can be used to couple **10-Undecenyl acetate** with another olefin to synthesize longer-chain pheromones.

- Materials: **10-Undecenyl acetate**, a suitable olefin partner, a Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs Catalyst® M202), and an appropriate solvent (e.g., dichloromethane).
- General Procedure:
 - In a reaction vessel under an inert atmosphere, dissolve **10-Undecenyl acetate** and the olefin partner in the solvent.
 - Add the metathesis catalyst (typically 0.5-5 mol%).
 - Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.
 - Once the reaction is complete, quench it by adding a reagent like ethyl vinyl ether.
 - Concentrate the mixture and purify the product by column chromatography. The choice of catalyst can influence the stereoselectivity (E/Z ratio) of the resulting double bond.^[2]

Behavioral Bioassays for Pheromone Activity

After synthesis, it is essential to verify the biological activity of the putative pheromone.

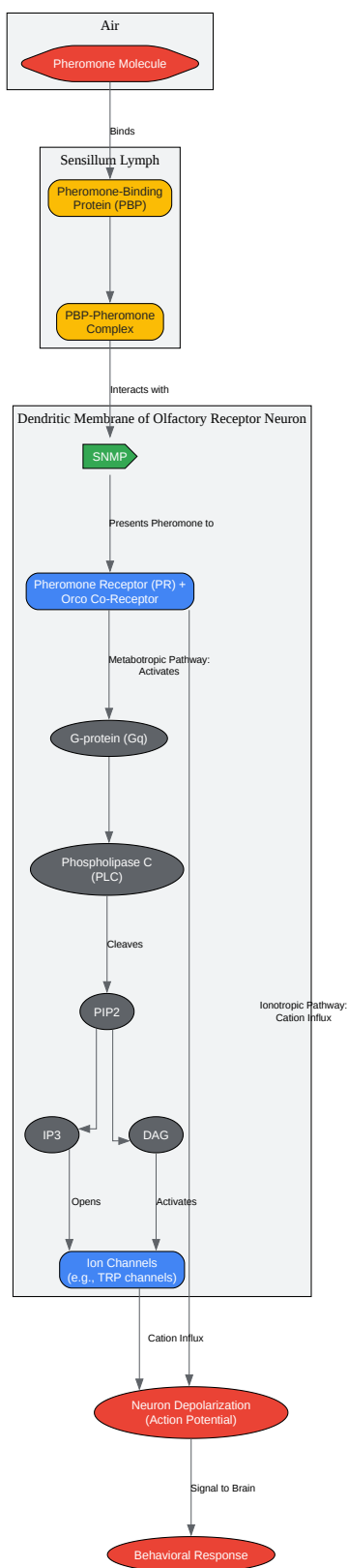
Behavioral bioassays are used to determine if the synthesized compound elicits the expected behavioral response in the target insect species.

Wind Tunnel Assays: This is a common method where a controlled plume of the synthesized pheromone is released at one end of a tunnel with a constant airflow. The target insects are released at the other end, and their upwind flight, landing at the source, and other mating behaviors are observed and quantified.

Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to the synthesized pheromone. An antenna is excised and placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting depolarization of the olfactory receptor neurons is recorded as an electrical signal (the EAG response), indicating that the antenna's receptors can detect the compound.

Insect Olfactory Signaling Pathway

The detection of pheromones by insects is a complex process that involves a series of molecular events, leading to a behavioral response. The following diagram illustrates the key components of the insect olfactory signal transduction pathway.

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